(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound that features a methoxyphenyl group, a phenyl group, and a trifluoromethyl-substituted pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3-phenyl-5-(trifluoromethyl)-2-pyridinyl intermediate, which is then coupled with the 4-methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)[3-phenyl-2-pyridinyl]methanone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(4-Methoxyphenyl)[3-phenyl-5-methyl-2-pyridinyl]methanone: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-phenyl-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c1-26-16-9-7-14(8-10-16)19(25)18-17(13-5-3-2-4-6-13)11-15(12-24-18)20(21,22)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOWRPJINOMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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